3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid
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Description
3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.233. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Diversity of Metal Coordination Polymers
Research has explored the synthesis of d10 metal coordination polymers utilizing derivatives of 3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid as semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These compounds have been assembled with Zn(II) and Cd(II) ions to produce chiral and achiral coordination polymers. Notably, the chiral structures exhibit H-bonded chiral 2D networks with distinct right-handed and left-handed 3-fold helices, influenced solely by hydrogen bonds. These polymers have also been studied for their thermal and luminescence properties in the solid state (Cheng et al., 2017).
Coordination Complexes from Pyrazole-dicarboxylate Acid Derivatives
Further studies have synthesized novel pyrazole-dicarboxylate acid derivatives, leading to the creation of mononuclear chelate complexes with Cu(II)/Co(II)/Zn(II). These complexes, characterized through single crystal X-ray diffraction, showcase 2D hydrogen bonded networks, highlighting the versatile coordination and crystallization properties of these organic molecules (Radi et al., 2015).
Properties
IUPAC Name |
3-methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-12(11-7)5-8-3-2-4-15-8/h6,8H,2-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUELVMMYCXYQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.